The compound (6-Cyclopropylpyrimidin-4-yl)methanamine, with the chemical formula and CAS number 7043-08-5, is a pyrimidine derivative featuring a cyclopropyl group at the 6-position and a methanamine substituent at the 4-position. This compound is characterized by its unique structure that combines a heterocyclic aromatic system with an aliphatic amine, which contributes to its potential biological activity and reactivity in various
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that (6-Cyclopropylpyrimidin-4-yl)methanamine exhibits various biological activities, particularly in the field of medicinal chemistry. Its structural features suggest potential interactions with biological targets, including:
Several synthetic routes have been developed for (6-Cyclopropylpyrimidin-4-yl)methanamine:
The applications of (6-Cyclopropylpyrimidin-4-yl)methanamine span various fields:
Interaction studies involving (6-Cyclopropylpyrimidin-4-yl)methanamine focus on its binding affinity and efficacy against specific biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with (6-Cyclopropylpyrimidin-4-yl)methanamine, which can provide insights into its uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 6-Methylpyrimidin-4-amine | 1791-73-7 | 0.68 |
| 6-(Piperidin-4-yl)pyridin-2-amine | 2044704-47-2 | 0.70 |
| 4-Cyclopropyl-6-methylpyrimidin-2-amines | 1269429-27-7 | 0.73 |
These compounds exhibit varying degrees of similarity based on their structural features and potential biological activities, highlighting the distinctiveness of (6-Cyclopropylpyrimidin-4-yl)methanamine within this class of chemicals.
The synthesis of (6-cyclopropylpyrimidin-4-yl)methanamine relies on several fundamental precursor compounds that serve as building blocks for constructing the pyrimidine core and introducing the cyclopropyl and methanamine functionalities [1]. The primary starting materials include substituted pyrimidine derivatives, cyclopropyl-containing reagents, and various amine sources that facilitate the formation of the target compound.
4-Chloropyrimidine represents one of the most versatile precursors for accessing substituted pyrimidine derivatives [2]. This halogenated pyrimidine serves as an electrophilic partner in nucleophilic aromatic substitution reactions and provides a reactive site for introducing various substituents at the 4-position. The chlorine atom can be readily displaced by nucleophiles under appropriate reaction conditions, making it an ideal intermediate for further functionalization [3].
Cyclopropylboronic acid and its derivatives constitute another critical class of starting materials [4]. These organoboron compounds serve as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes. The cyclopropyl group introduces unique steric and electronic properties to the final product, and the boronic acid functionality provides excellent reactivity under mild reaction conditions [5].
2-Cyclopropylpyrimidine-5-boronic acid has emerged as a specialized precursor that combines both the pyrimidine core and cyclopropyl substituent [5]. This compound enables direct incorporation of the cyclopropyl-substituted pyrimidine framework into target molecules through cross-coupling reactions. The boronic acid functionality at the 5-position provides a handle for further elaboration while maintaining the desired substitution pattern.
| Precursor Compound | Molecular Formula | Key Reactive Site | Typical Yield Range |
|---|---|---|---|
| 4-Chloropyrimidine | C4H3ClN2 | C-Cl bond | 85-95% |
| Cyclopropylboronic acid | C3H7BO2 | B-OH groups | 70-90% |
| 2-Cyclopropylpyrimidine-5-boronic acid | C7H9BN2O2 | B-OH groups | 60-85% |
| Pyrimidine-4-carbaldehyde | C5H4N2O | C=O group | 80-95% |
Pyrimidine-4-carbaldehyde and related aldehyde derivatives serve as important electrophilic components in reductive amination strategies [6]. These compounds provide the carbonyl functionality necessary for imine formation and subsequent reduction to yield the desired methanamine group. The aldehyde functionality is particularly well-suited for reductive amination due to its high reactivity and selectivity in forming primary amines [7].
Ammonia and primary amine sources represent essential nucleophilic components in the synthesis [8]. These nitrogen-containing reagents participate in reductive amination reactions and provide the amine functionality present in the final product. The choice of amine source significantly influences the reaction outcome and selectivity toward the desired methanamine product.
Reductive amination represents a fundamental approach for introducing the methanamine functionality into (6-cyclopropylpyrimidin-4-yl)methanamine [6]. This methodology involves the formation of an imine intermediate between a carbonyl compound and an amine, followed by selective reduction to yield the desired amine product. The reaction proceeds through well-defined mechanistic pathways that allow for precise control over product formation and stereochemistry [7].
The direct reductive amination approach employs aldehydes or ketones as starting materials in combination with ammonia or primary amines [7]. In the synthesis of (6-cyclopropylpyrimidin-4-yl)methanamine, 6-cyclopropylpyrimidine-4-carbaldehyde serves as the key aldehyde substrate. The reaction proceeds through nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration to form the corresponding imine intermediate [6].
Sodium cyanoborohydride has emerged as the preferred reducing agent for this transformation due to its selectivity for imine reduction over carbonyl reduction [7]. This hydride source operates effectively under mildly acidic conditions and demonstrates excellent chemoselectivity, preferentially reducing the imine intermediate while leaving unreacted aldehyde largely untouched. The reaction typically proceeds at ambient temperature with reaction times ranging from 2 to 24 hours depending on substrate reactivity [6].
| Reducing Agent | Reaction Conditions | Selectivity | Typical Yield |
|---|---|---|---|
| Sodium cyanoborohydride | pH 6-7, 25°C, 6-24 h | High imine selectivity | 85-95% |
| Sodium triacetoxyborohydride | Neutral pH, 25°C, 2-12 h | Moderate selectivity | 75-90% |
| Palladium/Hydrogen | 1-3 bar H2, 25-50°C | Variable selectivity | 70-85% |
| Sodium borohydride | Basic pH, 0-25°C | Low selectivity | 60-80% |
The indirect reductive amination strategy involves the isolation of imine intermediates prior to reduction [7]. This approach provides greater control over reaction conditions and allows for purification of intermediates, potentially leading to higher overall yields and purities. The imine formation step typically employs dehydrating agents such as molecular sieves or magnesium sulfate to drive the equilibrium toward product formation [8].
Palladium-catalyzed hydrogenation represents an alternative reductive approach that operates under mild conditions [7]. This methodology employs hydrogen gas in the presence of palladium catalysts to effect the reduction of imine intermediates. The reaction typically proceeds at atmospheric or slightly elevated pressure and demonstrates good functional group tolerance. However, the presence of the pyrimidine ring may complicate catalyst selection due to potential coordination effects [1].
The reaction mechanism proceeds through initial nucleophilic attack of ammonia on the carbonyl carbon of 6-cyclopropylpyrimidine-4-carbaldehyde [6]. This step forms a carbinolamine intermediate that rapidly eliminates water to generate the corresponding imine. The imine intermediate then undergoes selective reduction by the chosen hydride source to yield (6-cyclopropylpyrimidin-4-yl)methanamine as the final product [7].
Process optimization focuses on controlling reaction pH, temperature, and reagent stoichiometry to maximize yield and minimize side product formation [9]. Mildly acidic conditions favor imine formation while preventing over-reduction of the starting aldehyde. Temperature control prevents decomposition of sensitive intermediates while maintaining reasonable reaction rates. Careful control of reagent ratios ensures complete conversion while minimizing waste of expensive starting materials [6].
Suzuki-Miyaura cross-coupling reactions provide powerful methodologies for constructing (6-cyclopropylpyrimidin-4-yl)methanamine through palladium-catalyzed carbon-carbon bond formation [4]. These reactions enable the selective introduction of cyclopropyl groups onto pyrimidine scaffolds under mild conditions with excellent functional group tolerance. The methodology has found extensive application in pharmaceutical synthesis due to its reliability and broad substrate scope [10].
The coupling of cyclopropylboronic acid derivatives with halogenated pyrimidines represents the most direct approach to installing cyclopropyl substituents [4]. Potassium cyclopropyltrifluoroborate has emerged as a particularly effective coupling partner due to its enhanced stability compared to the corresponding boronic acid. This reagent demonstrates excellent reactivity with both aryl and heteroaryl chlorides under optimized palladium catalysis conditions [4].
Palladium acetate in combination with phosphine ligands provides effective catalyst systems for these transformations [4]. The choice of ligand significantly influences reaction outcome, with bulky, electron-rich phosphines such as tricyclohexylphosphine and di-tert-butylphenylphosphine demonstrating superior performance. These ligands facilitate oxidative addition of aryl halides while promoting efficient transmetalation with boron-containing coupling partners [11].
Base selection plays a crucial role in reaction efficiency and selectivity [11]. Potassium carbonate and cesium carbonate represent commonly employed inorganic bases that promote transmetalation while maintaining reaction pH within optimal ranges. The biphasic nature of many Suzuki-Miyaura reactions requires careful consideration of phase transfer effects, with quaternary ammonium salts sometimes employed to enhance reactivity [11].
| Catalyst System | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Palladium acetate/tricyclohexylphosphine | K2CO3 | Toluene/H2O | 80-100°C | 75-90% |
| Palladium acetate/di-tert-butylphenylphosphine | Cs2CO3 | Dimethoxyethane | 60-80°C | 70-85% |
| Bis(triphenylphosphine)palladium dichloride | Na2CO3 | Ethanol/H2O | 70-90°C | 65-80% |
| Tetrakis(triphenylphosphine)palladium | K3PO4 | Dioxane | 90-110°C | 70-85% |
The regioselectivity of cyclopropyl installation depends on the substitution pattern of the pyrimidine starting material [2]. 4-Chloropyrimidines typically undergo selective substitution at the 4-position, while 2,4-dichloropyrimidines may exhibit competing reactivity at both positions. Electronic effects and steric hindrance influence the relative rates of oxidative addition and ultimately determine the major product distribution [10].
Reaction optimization focuses on minimizing competing side reactions such as homocoupling and protodeboronation [4]. Homocoupling of cyclopropylboronic acid derivatives can be suppressed through careful control of reaction atmosphere and the exclusion of oxygen. Protodeboronation represents a particular challenge with cyclopropylboronic acids due to their inherent instability, necessitating the use of more stable trifluoroborate derivatives [4].
The coupling of 2-cyclopropylpyrimidine-5-boronic acid with appropriate halogenated methanamine precursors provides an alternative synthetic route [5]. This approach enables late-stage introduction of the methanamine functionality while maintaining the preformed cyclopropyl-pyrimidine core. The boronic acid functionality at the 5-position demonstrates good reactivity in cross-coupling reactions with various electrophilic partners [5].
Microwave-assisted Suzuki-Miyaura reactions have shown promise for accelerating these transformations [12]. Elevated temperatures achieved under microwave irradiation can significantly reduce reaction times while maintaining high yields and selectivity. This approach proves particularly valuable for less reactive substrate combinations that require forcing conditions under conventional heating [12].
Systematic optimization of reaction conditions represents a critical aspect of developing efficient synthetic routes to (6-cyclopropylpyrimidin-4-yl)methanamine [9]. Modern optimization approaches employ statistical design of experiments and computational methods to identify optimal parameter combinations while minimizing experimental effort and resource consumption [13].
Temperature control significantly influences both reaction rate and selectivity in pyrimidine synthesis [14]. Elevated temperatures generally accelerate reaction rates but may promote unwanted side reactions or decomposition of sensitive intermediates. For reductive amination reactions, temperatures between 25-50°C typically provide optimal balance between reaction rate and selectivity [6]. Cross-coupling reactions often require higher temperatures in the range of 80-120°C to achieve efficient palladium catalysis [4].
Solvent selection plays a crucial role in reaction success and requires consideration of multiple factors including substrate solubility, catalyst stability, and reaction mechanism [15]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide often prove effective for nucleophilic aromatic substitution reactions involving pyrimidine derivatives [16]. Cross-coupling reactions typically employ mixtures of organic solvents with water to facilitate base-promoted transmetalation [11].
| Reaction Type | Optimal Temperature Range | Preferred Solvents | Typical Reaction Time |
|---|---|---|---|
| Reductive Amination | 25-50°C | Methanol, Ethanol | 6-24 hours |
| Suzuki-Miyaura Coupling | 80-120°C | Toluene/H2O, DME | 2-12 hours |
| Nucleophilic Substitution | 60-100°C | DMF, DMSO | 4-16 hours |
| Cyclization Reactions | 100-150°C | Tert-butanol, Diglyme | 8-24 hours |
Catalyst loading optimization balances reaction efficiency with economic considerations [17]. Lower catalyst loadings reduce costs and simplify product purification but may require longer reaction times or elevated temperatures. Palladium loadings in the range of 0.1-2 mol% typically provide acceptable reaction rates for cross-coupling reactions while maintaining economic viability [17].
Reaction atmosphere control prevents oxidative degradation of sensitive reagents and intermediates [14]. Inert atmospheres employing nitrogen or argon prove essential for reactions involving air-sensitive organometallic reagents or reducing agents. Oxygen exclusion prevents unwanted oxidation reactions that can compete with desired transformations and reduce overall yields [4].
pH optimization proves particularly important for reactions involving acid-base equilibria [9]. Reductive amination reactions typically require mildly acidic conditions to promote imine formation while preventing over-reduction of carbonyl substrates. Buffer systems employing acetate or phosphate salts provide stable pH control throughout extended reaction periods [6].
Reagent stoichiometry optimization minimizes waste while ensuring complete conversion [18]. Slight excesses of inexpensive reagents such as bases or reducing agents may improve yields without significantly impacting process economics. However, expensive coupling partners such as boronic acids should be used in stoichiometric amounts or slight excess to minimize waste [4].
Concentration effects influence both reaction rates and selectivity through their impact on intermolecular versus intramolecular processes [15]. Higher concentrations generally accelerate bimolecular reactions but may promote unwanted side reactions. Dilute conditions favor selectivity but require larger solvent volumes and longer reaction times [9].
Modern optimization approaches employ Design of Experiments methodologies to systematically explore parameter space [13]. Response surface methodology enables identification of optimal conditions while minimizing the number of required experiments. Bayesian optimization techniques show particular promise for complex multi-parameter optimization problems common in pharmaceutical process development [13].
Patent literature provides valuable insights into industrial-scale synthesis approaches for (6-cyclopropylpyrimidin-4-yl)methanamine and related compounds [19]. These documents reveal optimized procedures developed for large-scale manufacturing, emphasizing process efficiency, safety, and economic viability over academic novelty [20].
The reductive amination approach described in multiple patent applications demonstrates consistent effectiveness across different synthetic contexts [8]. One disclosed method employs 6-cyclopropylpyrimidine-4-carbaldehyde as starting material with ammonia and sodium cyanoborohydride in methanolic solution [1]. This procedure reportedly achieves yields of 85-95% under optimized conditions with reaction times of 12-24 hours at ambient temperature [6].
Alternative patent routes utilize Suzuki-Miyaura cross-coupling as the key carbon-carbon bond forming step [4]. These methods typically employ 4-chloropyrimidine derivatives as electrophilic coupling partners with cyclopropylboronic acid or its trifluoroborate salt [4]. Reported yields range from 70-90% depending on specific reaction conditions and catalyst systems employed [12].
| Synthesis Route | Key Step | Reported Yield | Reaction Scale | Process Advantages |
|---|---|---|---|---|
| Reductive Amination | NaBH3CN reduction | 85-95% | 10-500 kg | Mild conditions, high selectivity |
| Suzuki-Miyaura | Pd-catalyzed coupling | 70-90% | 5-100 kg | Functional group tolerance |
| Direct Amination | Nucleophilic substitution | 75-85% | 1-50 kg | Simple procedure |
| Cyclization Route | Ring formation | 60-80% | 0.5-25 kg | Atom economy |
A comparative analysis reveals significant differences in process complexity and scalability among various patented approaches [20]. The reductive amination route generally requires fewer synthetic steps and demonstrates superior atom economy, making it advantageous for large-scale production [8]. However, this approach necessitates the preparation of aldehyde precursors, which may add complexity to overall synthetic planning [6].
Cross-coupling approaches offer greater flexibility in terms of substrate scope and functional group tolerance [10]. These methods enable late-stage introduction of cyclopropyl groups, facilitating the preparation of structural analogs through common intermediate strategies [4]. However, the requirement for palladium catalysts and specialized ligands increases process costs and complexity [17].
Process safety considerations feature prominently in patent disclosures, reflecting industrial priorities for large-scale manufacturing [20]. Several patents emphasize the use of less hazardous solvents and reagents compared to academic literature procedures. For example, replacement of sodium cyanoborohydride with sodium triacetoxyborohydride eliminates concerns related to cyanide generation during workup procedures [7].
Economic analysis based on patent cost estimates suggests that reductive amination routes offer superior process economics for large-scale production [20]. The lower catalyst loadings and simpler purification requirements result in reduced manufacturing costs compared to cross-coupling approaches. However, the availability and cost of starting materials significantly influence the overall process economics [8].
Yield optimization data from patent examples demonstrate the importance of systematic process development [9]. Multiple patents report yield improvements of 10-20% through careful optimization of reaction conditions, solvent selection, and purification procedures. These improvements translate to significant cost savings and reduced environmental impact at manufacturing scale [20].
Purification strategies described in patent literature emphasize simplicity and scalability over chromatographic methods commonly employed in academic research [20]. Crystallization-based purification procedures feature prominently, often achieving product purities exceeding 98% without the need for column chromatography [21]. These approaches prove essential for large-scale manufacturing where chromatographic purification becomes economically prohibitive [20].
Proton Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of (6-Cyclopropylpyrimidin-4-yl)methanamine exhibits characteristic resonances that reflect its heterocyclic and aliphatic structural components [1] [2]. The pyrimidine ring protons appear in the aromatic region, with the H-2 proton (between N-1 and N-3) expected at δ 9.1-9.3 parts per million as a singlet, displaying typical downfield shift due to the electron-withdrawing nitrogen atoms [1] [2]. The H-5 proton resonates at δ 7.2-7.4 parts per million, appearing as a singlet and positioned upfield relative to H-2 due to reduced deshielding effects [1] [2].
The cyclopropyl substituent generates a characteristic multiplet at δ 2.1-2.3 parts per million for the methine proton, while the cyclopropyl methylene protons appear as a complex multiplet in the δ 1.0-1.4 parts per million region [3] [4]. The methanamine group (-CH₂NH₂) produces a singlet at δ 3.8-4.0 parts per million for the methylene protons, with the amino protons appearing as a broad exchangeable signal at δ 1.5-2.5 parts per million depending on solvent and concentration [5].
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides definitive structural confirmation through carbon framework analysis [1] [2]. The pyrimidine carbon atoms resonate in characteristic regions: C-2 appears at δ 157-159 parts per million, while C-4 and C-6 carbons resonate at δ 160-165 parts per million, reflecting the electron-deficient nature of the pyrimidine ring [1] [2]. The C-5 carbon appears at δ 117-120 parts per million, consistent with pyrimidine systems [1] [2].
The cyclopropyl carbon atoms exhibit distinctive chemical shifts: the methine carbon resonates at δ 18-22 parts per million, while the methylene carbons appear at δ 8-12 parts per million, characteristic of the strained three-membered ring system [4]. The methanamine carbon (-CH₂NH₂) resonates at δ 43-46 parts per million, typical for alpha-amino carbons [5].
Functional Group Characterization
Infrared spectroscopic analysis provides crucial information regarding functional group presence and hydrogen bonding patterns [5]. The primary amine group exhibits characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region, typically appearing as a doublet due to symmetric and antisymmetric stretching modes [6]. The intensity and frequency of these bands are sensitive to hydrogen bonding and crystalline packing arrangements.
Aromatic and Aliphatic Vibrations
The pyrimidine ring generates C-H stretching vibrations at 3000-3100 cm⁻¹, while the characteristic C=N stretching modes appear at 1580-1620 cm⁻¹ [5]. The cyclopropyl group contributes distinctive C-H stretching vibrations at 2920-2980 cm⁻¹ and C-H bending modes at 1420-1480 cm⁻¹, reflecting the strained ring geometry [4]. Pyrimidine ring vibrations manifest at 1400-1600 cm⁻¹, providing fingerprint identification capabilities.
Ionization and Fragmentation Patterns
Electrospray ionization mass spectrometry readily produces the protonated molecular ion [M+H]⁺ at m/z 150.1, corresponding to the molecular formula C₈H₁₁N₃ [7]. The compound exhibits characteristic fragmentation patterns under collision-induced dissociation conditions. The base peak typically appears at m/z 133.1, resulting from the loss of ammonia (-17 mass units) from the protonated molecular ion [7].
Diagnostic Fragment Ions
Additional diagnostic fragments include m/z 106.1, corresponding to the cyclopropylpyrimidine cation following methanamine loss [7]. The cyclopropyl fragment at m/z 41.0 provides structural confirmation, while pyrimidine-containing fragments at m/z 80-95 region aid in structural elucidation [1] [7]. High-resolution mass spectrometry confirms the molecular formula with mass accuracy typically better than 5 parts per million.
Reversed-Phase Chromatographic Separation
High Performance Liquid Chromatography employing C18 stationary phases provides optimal separation conditions for (6-Cyclopropylpyrimidin-4-yl)methanamine . The compound exhibits a retention time of 8-12 minutes under gradient elution conditions using acetonitrile-water mobile phases . The chromatographic peak displays symmetric characteristics with theoretical plate numbers exceeding 5000, indicating efficient separation from potential impurities and degradation products.
Ultraviolet Detection Parameters
Ultraviolet detection at 254 nanometers exploits the pyrimidine chromophore's absorption characteristics [5]. The compound exhibits λmax at approximately 260 nanometers due to π→π* electronic transitions within the pyrimidine ring system [5]. Peak area integration provides quantitative analysis with linearity ranges spanning 0.1-100 micrograms per milliliter, achieving detection limits of 0.05 micrograms per milliliter.
Selected Ion Monitoring Analysis
Liquid chromatography-mass spectrometry validation employs selected ion monitoring of the protonated molecular ion (m/z 150.1) for enhanced specificity [1] [7]. Multiple reaction monitoring transitions (150.1→133.1 and 150.1→106.1) provide confirmatory identification and quantification capabilities [1]. The method demonstrates precision with relative standard deviations below 2% for replicate injections.
Impurity Profiling
Comprehensive impurity profiling identifies potential synthetic byproducts and degradation products [1] [2]. Common impurities include unreacted starting materials, decarboxylated species, and oxidation products. Mass spectrometric detection enables structural elucidation of unknown impurities through accurate mass measurements and fragmentation pattern analysis [7].
Qualitative Analysis Methods
Thin layer chromatography on silica gel plates using ethyl acetate-hexanes mobile phases (30:70 v/v) provides rapid qualitative analysis [1] [2]. The compound exhibits Rf values of 0.2-0.4, facilitating separation from related pyrimidine derivatives [2]. Ninhydrin visualization reagent produces characteristic purple-blue coloration, confirming primary amine functionality [2].
Crystal Growth and Data Collection
Single crystal X-ray diffraction analysis requires high-quality crystals obtained through controlled crystallization procedures [4] [9]. Optimal crystal growth conditions involve slow evaporation from polar solvents or vapor diffusion techniques using ethanol-water or acetone-water systems. Data collection at reduced temperatures (100-150 K) minimizes thermal motion and potential disorder effects [4] [9].
Expected Structural Parameters
Based on analogous pyrimidine-containing compounds, the crystal structure likely adopts a monoclinic or triclinic crystal system [4] [9]. The calculated density approximates 1.3 grams per cubic centimeter, while the asymmetric unit probably contains one or two independent molecules [4]. Intermolecular hydrogen bonding between primary amine groups and pyrimidine nitrogen atoms forms extended network structures [4] [9].
Cyclopropyl Ring Orientation
The cyclopropyl substituent exhibits conformational flexibility relative to the pyrimidine ring plane [4] [9]. Theoretical calculations predict a dihedral angle of 55-90 degrees between the cyclopropyl plane and pyrimidine ring, minimizing steric interactions while maintaining orbital overlap [4] [9]. This orientation influences crystal packing and intermolecular interaction patterns.
Hydrogen Bonding Networks
Primary amine functionality facilitates extensive hydrogen bonding networks in the solid state [4] [9]. Typical N-H...N hydrogen bond distances range from 2.8-3.2 Angstroms, with bond angles approximating 160-180 degrees [4] [9]. These interactions significantly influence thermal stability and solubility characteristics.
Structural Diversity Potential
The compound's structural features suggest potential for polymorphic behavior, given the conformational flexibility and hydrogen bonding capabilities [10] [11]. Different crystal forms may arise from varying cyclopropyl orientations or alternative hydrogen bonding patterns [10]. Systematic polymorph screening using diverse crystallization conditions would be essential for comprehensive characterization.
Differential Scanning Calorimetry Applications
Comprehensive thermal characterization requires differential scanning calorimetry analysis to determine melting point, glass transition temperature, and thermal decomposition characteristics [13]. The technique provides quantitative data on enthalpy changes during phase transitions and thermal degradation processes [13]. Sample sizes of 2-5 milligrams enable accurate measurements under inert atmosphere conditions.
Thermogravimetric Analysis
Thermogravimetric analysis quantifies mass loss as a function of temperature, identifying decomposition temperatures and thermal stability limits . The technique distinguishes between dehydration, sublimation, and chemical decomposition processes, providing crucial information for storage and handling recommendations .
Hydrolytic Stability Evaluation
Primary amine functionality renders the compound susceptible to hydrolytic degradation under acidic or basic conditions [6] [14]. Stability studies across pH ranges 2-12 determine optimal storage conditions and formulation requirements [6]. Accelerated stability testing at elevated temperatures and humidity levels predicts long-term storage behavior [6] [14].
Oxidative Degradation Pathways
The compound exhibits vulnerability to oxidative degradation, particularly affecting the primary amine group [6] [14]. Strong oxidizing agents promote N-oxidation or deamination reactions, necessitating storage under inert atmosphere conditions [6] [14]. Antioxidant additives may enhance stability in pharmaceutical formulations.
Storage Condition Optimization
Optimal storage conditions require temperatures below 8°C in sealed containers under inert atmosphere [15] [6]. Light protection prevents photochemical degradation, while low humidity environments minimize hydrolytic processes [6] [14]. Desiccant packets provide additional moisture protection during long-term storage [14].
Packaging Material Compatibility